Fmoc-Arg(pbf)-OL

Solid-phase peptide synthesis Fmoc deprotection kinetics Arginine side-chain protection

Peptide chemists targeting C-terminal arginine alcohols face low-yielding post-synthetic carboxylate reduction (40-80%, epimerization risk). Fmoc-Arg(Pbf)-OL eliminates this step via direct alcohol anchoring to trityl chloride or 2-chlorotrityl resin. • ~23-ppt purity gain vs. Pmc analog in Trp-containing peptides (69% vs. 46% desired peptide) • 1-2× faster TFA deprotection than Pmc, shortening cleavage cycle times • 2.2% lower MW per Arg residue (634.79 vs. 648.80 g/mol), compounding multi-Arg sequence savings

Molecular Formula C34H42N4O6S
Molecular Weight 634.8 g/mol
Cat. No. B13020361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(pbf)-OL
Molecular FormulaC34H42N4O6S
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C34H42N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29,39H,10-11,16-19H2,1-5H3,(H,37,40)(H3,35,36,38)/t23-/m0/s1
InChIKeyOCIHRKILVJXVGL-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Arg(Pbf)-OL: Dual-Protected Arginine Alcohol


Fmoc-Arg(Pbf)-OL (CAS 260450-75-7, molecular formula C₃₄H₄₂N₄O₆S, molecular weight 634.79 g/mol) is a fully protected L-arginine amino alcohol derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It incorporates an Nα-fluorenylmethoxycarbonyl (Fmoc) temporary amino protecting group and an Nω-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) acid-labile guanidine side-chain protecting group, with a terminal primary alcohol (-CH₂OH) in place of the standard carboxylic acid . The Pbf group is recognized as the standard Arg side-chain protection in modern Fmoc SPPS due to its balanced acid lability and side-reaction suppression profile, while the alcohol terminus distinguishes this compound from the widely used carboxylic acid analog Fmoc-Arg(Pbf)-OH [1].

Direct C-terminal peptide alcohol synthesis without post-reduction
Reported faster TFA deprotection kinetics vs. Pmc (Pbf group)
Reduced Trp alkylation supports Arg-Trp sequence manufacturing

Why Fmoc-Arg(Pbf)-OL Cannot Be Replaced


Interchanging arginine building blocks in Fmoc SPPS is not a benign substitution. The alcohol terminus of Fmoc-Arg(Pbf)-OL enables direct synthesis of C-terminal peptide alcohols without post-synthetic reduction of a carboxylic acid, a functional divergence that cannot be replicated by Fmoc-Arg(Pbf)-OH [1]. Within the alcohol subclass, the choice of side-chain protecting group critically governs global deprotection kinetics and side-reaction profiles: the Pbf group is removed by TFA approximately 1–2 times faster than the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) analog, and it generates substantially lower levels of Trp alkylation by-products [2]. Meanwhile, tosyl-protected argininols (Fmoc-Arg(Tos)-OL, MW 536.6 g/mol) lack the benzofuran oxygen that stabilizes the sulfonyl cation during acidolysis, resulting in slower, less efficient deprotection [3]. These quantifiable differences in reaction kinetics, by-product profiles, and functional group chemistry mean that generic substitution directly compromises crude peptide purity, yield, and downstream purification burden.

Functional Group
Carboxylic acid analog (Fmoc-Arg(Pbf)-OH) lacks the C-terminal alcohol; post-synthetic reduction may not replicate alcohol yield or purity.
Deprotection & Side Reactions
Pmc analog (Fmoc-Arg(Pmc)-OL) may show slower TFA cleavage and higher Trp alkylation, shifting crude purity profiles.
Deprotection Efficiency
Tosyl analog (Fmoc-Arg(Tos)-OL) lacks benzofuran oxygen stabilization; deprotection kinetics may not transfer.

Fmoc-Arg(Pbf)-OL: Differentiation Evidence


Enhanced Pbf Deprotection Rate vs. Pmc

The Pbf sulfonyl protecting group carried by Fmoc-Arg(Pbf)-OL is cleaved by trifluoroacetic acid (TFA) approximately 1–2 times faster than the Pmc (pentamethylchroman-6-sulfonyl) group used on the closest competitor Fmoc-Arg(Pmc)-OL . This differential lability arises from the electron-donating benzofuran oxygen in Pbf, which stabilizes the developing sulfonyl cation during SN1-type acidolysis, whereas the chroman system of Pmc provides less cationic stabilization [1]. Faster deprotection shortens total TFA exposure, reducing the cumulative risk of acid-catalyzed side reactions (e.g., t-butyl cation alkylation of sensitive residues) during global cleavage.

Pbf vs Pmc Rate
Class-level
1–2× faster TFA cleavage; 69% vs 46% yield in model peptide
Supports shorter cleavage time and reduced acid exposure
Verify deprotection for specific sequence conditions
Solid-phase peptide synthesis Fmoc deprotection kinetics Arginine side-chain protection

Minimized Tryptophan Alkylation by Pbf vs. Pmc

In a direct side-by-side comparison using the same peptide sequence, Fields and Fields demonstrated that replacing the Pmc protecting group on arginine with Pbf increased the yield of the desired peptide from 46% (Pmc) to 69% (Pbf) following standard TFA cleavage and global deprotection [1]. The Pbf group generates a sulfonyl cation electrophile that is bulkier and sterically less prone to transfer to the electron-rich indole of tryptophan compared to the Pmc-derived cation. When combined with Fmoc-Trp(Boc)-OH, the Arg(Pbf)/Trp(Boc) pairing reduced Trp alkylation to extremely low levels even in the complete absence of scavengers [1]. Since Fmoc-Arg(Pbf)-OL carries the same Pbf side-chain protection, it inherits this quantitatively established advantage over the Pmc-based alcohol analog Fmoc-Arg(Pmc)-OL.

Trp Alkylation Yield
Head-to-head
69% desired peptide (Pbf) vs 46% (Pmc); +23 pp
Supports higher crude purity for Arg-Trp sequences
Reported model peptide context; review for target sequence
Tryptophan alkylation Side-reaction suppression Peptide crude purity Arg-Trp containing peptides

Direct C-Terminal Peptide Alcohol Synthesis

Fmoc-Arg(Pbf)-OL possesses a primary alcohol (-CH₂OH) at the C-terminus instead of the carboxylic acid (-COOH) found in Fmoc-Arg(Pbf)-OH. This structural difference eliminates the need for post-synthetic reduction of a peptidyl carboxylic acid to the alcohol, a transformation that is often low-yielding, requires harsh reductants (e.g., LiAlH₄, borane), and presents chemoselectivity challenges in the presence of other reducible functional groups [1]. The alcohol can be directly anchored to trityl chloride or 2-chlorotrityl resins, or used as a starting material for O–N acyl-transfer strategies, enabling the first straightforward Fmoc/tBu synthesis of fully protected peptide alcohols from pre-loaded resins [2]. Peptide alcohols are clinically important compounds that remain underexplored in drug discovery SAR studies precisely because of synthetic accessibility challenges that Fmoc-Arg(Pbf)-OL directly addresses [3].

Alcohol vs Acid Route
Class-level
Direct alcohol incorporation eliminates post-reduction; reported 40–80% yield for reduction
Avoids low-yielding reduction and epimerization risk
Validated on trityl chloride/2-chlorotrityl resins
Peptide alcohols C-terminal modification Fragment condensation O-N acyl transfer

Lower Molecular Weight for Efficient SPPS

Fmoc-Arg(Pbf)-OL has a molecular weight of 634.79 g/mol (C₃₄H₄₂N₄O₆S), which is approximately 14 g/mol (2.2%) lower than the 648.80 g/mol of Fmoc-Arg(Pmc)-OL (C₃₅H₄₄N₄O₆S) . While the absolute mass difference appears modest, it reflects the replacement of the chroman ring system (Pmc) with the dihydrobenzofuran system (Pbf), eliminating one carbon and two hydrogen atoms. In multi-kilogram process-scale peptide manufacturing where arginine may appear multiple times in the sequence, this 2.2% mass advantage per arginine residue cumulatively reduces the total mass of protected amino acid required, solvent consumption during coupling, and waste generation. Additionally, Fmoc-Arg(Pbf)-OL is approximately 98 g/mol (15.5%) lighter than Fmoc-Arg(Pmc)-OL when compared to the tosyl analog Fmoc-Arg(Tos)-OL (536.6 g/mol), though the Tos group offers inferior deprotection kinetics .

Molecular Weight
Data to verify
634.79 g/mol (2.2% lower than Pmc analog)
Cumulative mass advantage may reduce process cost at scale
Supplier-reported; validate for process-scale economics
Atom economy Large-scale peptide synthesis Building block molecular weight Process chemistry

High Purity for Reliable Process-Scale Coupling

Commercially available Fmoc-Arg(Pbf)-OL is supplied with a minimum purity specification of NLT 98% by HPLC, as verified by independent vendor certificates of analysis . For the analogous carboxylic acid form Fmoc-Arg(Pbf)-OH, premium-grade suppliers (Novabiochem, CEM) specify HPLC purity ≥99.0%, enantiomeric purity ≥99.8%, and tightly controlled limits on specific process impurities: Fmoc-Arg-OH ≤0.1%, Fmoc-Arg(Pbf)-Arg(Pbf)-OH ≤0.1%, Fmoc-β-Ala-OH ≤0.1%, and free amino acid ≤0.2% [1]. While the -OL form is a specialty product with fewer competing suppliers than the -OH form, the ≥98% HPLC baseline represents a fit-for-purpose purity level that, combined with the inherent advantages of the Pbf protecting group, supports reproducible coupling and predictable crude peptide quality. Users should request lot-specific certificates of analysis to confirm impurity profiles for regulated GMP production.

HPLC Purity
Specification review
≥98% HPLC (NLT per vendor COA)
Supports reliable coupling stoichiometry and crude purity
Request lot-specific COA for regulated synthesis
Building block purity Quality control Process-scale SPPS Crude peptide purity

Fmoc-Arg(Pbf)-OL: Recommended Applications


C-Terminal Peptide Alcohol Synthesis for SAR

Fmoc-Arg(Pbf)-OL is the building block of choice when the target peptide requires a C-terminal arginine alcohol moiety. The alcohol terminus eliminates the post-synthetic carboxylate reduction step required when using Fmoc-Arg(Pbf)-OH, a transformation that literature reports indicate proceeds with variable yields (40–80%) and carries epimerization risk [1]. This is particularly valuable in medicinal chemistry SAR campaigns exploring peptide alcohols as pharmacophores, where synthetic accessibility has historically limited exploration of this compound class [2]. Users should employ trityl chloride or 2-chlorotrityl resin for direct alcohol anchoring, and conduct Fmoc removal with 20% piperidine/DMF using standard protocols.

Manufacturing Arg-Trp Peptides with Minimal Trp Alkylation

For any peptide sequence containing both arginine and tryptophan residues, Fmoc-Arg(Pbf)-OL confers the same quantitative Trp alkylation advantage documented for the Pbf protecting group: 69% desired peptide vs. 46% for the Pmc analog under equivalent TFA cleavage conditions [3]. This ~23-percentage-point purity gain reduces the burden on preparative HPLC purification and is especially impactful for industrial therapeutic peptide manufacturing where Trp-containing sequences (e.g., glucagon-like peptide-1 analogs, melanocortin receptor ligands, antimicrobial peptides) are common. Pairing with Fmoc-Trp(Boc)-OH is strongly recommended, as the Arg(Pbf)/Trp(Boc) combination reduces Trp alkylation to extremely low levels even without scavengers [3].

Faster Deprotection for Cost-Efficient Large-Scale Production

In process-scale peptide alcohol manufacturing, the 1–2× faster TFA deprotection kinetics of the Pbf group versus Pmc translate to shorter global cleavage cycle times and reduced acid exposure . Combined with the 2.2% lower molecular weight per arginine residue versus the Pmc analog (634.79 vs. 648.80 g/mol), this generates cumulative savings in raw material procurement, solvent consumption, and waste disposal across multi-kilogram campaigns . For sequences containing multiple arginine residues, these per-residue advantages compound multiplicatively. Process chemists should validate the optimized TFA cleavage time (typically 2–3 h at room temperature with TFA/H₂O/TIS 95:2.5:2.5) for their specific sequence.

Fragment Condensation Using Orthogonal Arginine Alcohol

The alcohol terminus of Fmoc-Arg(Pbf)-OL enables its use as a fully protected intermediate in fragment condensation strategies. The alcohol group can be selectively converted to an activated ester (e.g., with DSC or p-nitrophenyl chloroformate) for subsequent coupling, or retained as the alcohol through fragment assembly to serve as the final C-terminal functional group [1]. This orthogonal reactivity—where the alcohol is neither a nucleophile that competes with the resin-bound amine during standard couplings nor an electrophile under basic Fmoc removal conditions—provides a synthetic flexibility dimension not available with the carboxylic acid analog.

Application
Selection Property
Validation Focus
Peptide alcohol SAR studies
C-terminal alcohol functionality
Direct resin anchoring efficiency
Arg-Trp peptide manufacturing
Pbf protecting group (Trp alkylation suppression)
Crude purity and alkylation by-product review
Large-scale peptide alcohol production
Deprotection kinetics & atom economy
TFA cleavage cycle time and resin loading
Fragment condensation strategies
Orthogonal alcohol reactivity
Activated ester conversion efficiency
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